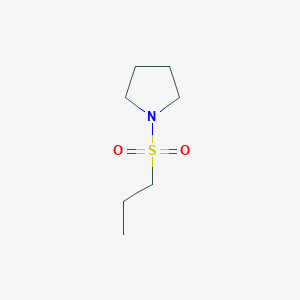
1-Propylsulfonylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylsulfonylpyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a propylsulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely recognized for its versatility in medicinal chemistry and organic synthesis. The addition of a propylsulfonyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propylsulfonylpyrrolidine can be synthesized through several methods. One common approach involves the cycloaddition reaction of a nitrone with an olefin, followed by sulfonylation. The reaction typically requires a catalyst and specific temperature conditions to ensure regio- and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves the reaction of pyrrolidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propylsulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfonyl hydrides.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
1-Propylsulfonylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Propylsulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is crucial in its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the sulfonyl group.
1-Methylsulfonylpyrrolidine: Similar structure but with a methyl group instead of a propyl group.
1-Butylsulfonylpyrrolidine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-Propylsulfonylpyrrolidine stands out due to its specific propylsulfonyl substitution, which imparts unique chemical and biological properties. This substitution can enhance its solubility, stability, and reactivity compared to its analogs .
Propriétés
Numéro CAS |
57547-92-9 |
|---|---|
Formule moléculaire |
C7H15NO2S |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-propylsulfonylpyrrolidine |
InChI |
InChI=1S/C7H15NO2S/c1-2-7-11(9,10)8-5-3-4-6-8/h2-7H2,1H3 |
Clé InChI |
OFHXXQISSLUHJI-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















